molecular formula C20H12F2N2O4 B4371138 6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B4371138
M. Wt: 382.3 g/mol
InChI Key: MVYUEAJSPNSHLD-UHFFFAOYSA-N
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Description

6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the preparation of a substituted phenylhydrazine, which is then reacted with a suitable β-ketoester to form the isoxazole ring. The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for research in drug discovery and development, particularly for its potential anti-inflammatory, antiviral, and anticancer properties.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including infectious diseases and cancer.

    Industry: The compound can be used in the development of new agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The difluoromethoxy and phenyl groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to the inhibition of key pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    3-phenylisoxazole: Lacks the difluoromethoxy group, which may result in different biological activity and chemical properties.

    4-carboxyisoxazole: Similar core structure but without the phenyl and difluoromethoxy groups, leading to distinct reactivity and applications.

    Difluoromethoxyphenyl derivatives: Compounds with similar substituents but different core structures, which can be used to compare the effects of the isoxazole ring.

Uniqueness

6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to the combination of its isoxazole core with difluoromethoxy and phenyl groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

6-[3-(difluoromethoxy)phenyl]-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O4/c21-20(22)27-13-8-4-7-12(9-13)15-10-14(19(25)26)16-17(24-28-18(16)23-15)11-5-2-1-3-6-11/h1-10,20H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUEAJSPNSHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC(=CC=C4)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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6-[3-(difluoromethoxy)phenyl]-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

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